4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate
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Overview
Description
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate is an organic compound with the molecular formula C15H18O4. It is a derivative of butanoate, featuring a benzyloxy group and an oxobutanoate moiety. This compound is of interest in organic synthesis due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate typically involves the reaction of benzyloxybutene with oxobutanoate under controlled conditions. One common method includes the use of a base catalyst to facilitate the reaction, followed by purification through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may also include steps for solvent recovery and waste management to ensure environmental compliance.
Chemical Reactions Analysis
Types of Reactions
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The benzyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxy group can enhance the compound’s binding affinity to these targets, while the oxobutanoate moiety can participate in various biochemical reactions. The pathways involved may include oxidation-reduction processes and nucleophilic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(Benzyloxy)-3-oxobutanoate: Similar in structure but with an ethyl group instead of a but-2-en-1-yl group.
Methyl 4-(Benzyloxy)-3-oxobutanoate: Similar but with a methyl group.
4-(Benzyloxy)butanoic acid: Lacks the oxo group but has a similar benzyloxy moiety.
Uniqueness
4-(Benzyloxy)but-2-en-1-yl 3-oxobutanoate is unique due to the presence of both the benzyloxy and oxobutanoate groups, which confer distinct reactivity and potential applications compared to its similar compounds. This combination allows for a broader range of chemical transformations and applications in various fields.
Properties
CAS No. |
653598-75-5 |
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Molecular Formula |
C15H18O4 |
Molecular Weight |
262.30 g/mol |
IUPAC Name |
4-phenylmethoxybut-2-enyl 3-oxobutanoate |
InChI |
InChI=1S/C15H18O4/c1-13(16)11-15(17)19-10-6-5-9-18-12-14-7-3-2-4-8-14/h2-8H,9-12H2,1H3 |
InChI Key |
VCPNKUVFLZTRCV-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)OCC=CCOCC1=CC=CC=C1 |
Origin of Product |
United States |
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